

# Application Notes and Protocols: Iloprost-d4 in Cell Culture Experiments

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## Compound of Interest

Compound Name: Iloprost-d4

Cat. No.: B12422636

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Iloprost-d4** in cell culture experiments. While **Iloprost-d4** is a deuterated form of Iloprost, its biological activity is considered equivalent to that of Iloprost. Therefore, the following protocols and data are based on studies conducted with Iloprost. Iloprost is a stable synthetic analog of prostacyclin (PGI<sub>2</sub>) known for its potent vasodilatory and antiplatelet properties, primarily mediated through the activation of the prostacyclin receptor (IP receptor).<sup>[1]</sup>

## Mechanism of Action

Iloprost mimics the action of prostacyclin by binding to the IP receptor, a G protein-coupled receptor (GPCR).<sup>[1]</sup> This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).<sup>[1]</sup> The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a cascade of cellular responses, including smooth muscle relaxation and inhibition of platelet aggregation.<sup>[1]</sup> Iloprost has also been shown to exert anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines and inhibiting leukocyte adhesion to the endothelium.<sup>[1]</sup>

## Signaling Pathway of Iloprost

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## References

- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
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